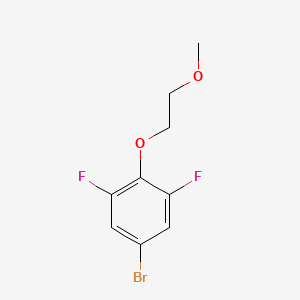

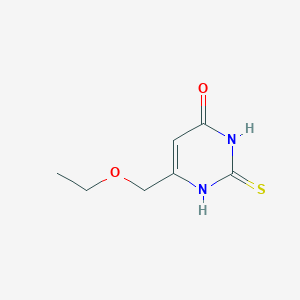

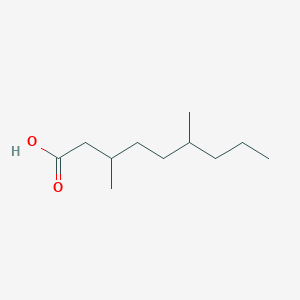

![molecular formula C10H9ClN4O B1489655 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one CAS No. 103263-80-5](/img/structure/B1489655.png)

6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one

Overview

Description

The compound “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” are not available, similar compounds have been synthesized through various methods. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific structural data for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” is not available .Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its molecular structure. While specific reactions involving “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” are not available, similar compounds have been involved in various reactions. For example, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific physical and chemical properties for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” are not available .Scientific Research Applications

Synthesis and Biological Activities

6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one and its derivatives are synthesized for various scientific research applications, particularly in medicinal chemistry. These compounds have been investigated for their antimicrobial activities. For instance, derivatives of this compound have shown moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi at specific concentrations (J.V.Guna & D.M.Purohit, 2012). This highlights their potential as antimicrobial agents in therapeutic applications.

Chemical Transformations and Structural Studies

In chemical synthesis, these compounds undergo transformations to produce various derivatives. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(or 2-aryl)amino derivatives, indicating the versatility of these compounds in synthetic organic chemistry (M. Botta et al., 1985). Moreover, the structural analysis of these compounds provides insights into their potential interactions and mechanisms of action in biological systems.

Corrosion Inhibition

The derivatives of 6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one have also been evaluated for their role as corrosion inhibitors. Specifically, they have been found to exhibit good inhibition performance for mild steel in acidic solutions, acting as mixed-type inhibitors with predominant cathodic effectiveness. This suggests their potential application in the protection of metals against corrosion, which is of significant importance in industrial processes (B. Hou et al., 2019).

Antiproliferative Activities

Furthermore, certain derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research avenue explores the potential of these compounds in developing novel anticancer therapies, indicating their significant role in medicinal chemistry and drug development (Hoda Atapour-Mashhad et al., 2017).

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its complex structure and potential for diverse interactions

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s effects likely depend on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of 6-Amino-2-((4-chlorophenyl)amino)pyrimidin-4(3H)-one can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. While specific safety and hazard data for “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” is not available, similar compounds have been studied for their biological activities, which can provide some insight into potential safety and hazards .

Future Directions

The future directions in the study of “6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. This could lead to the development of new pharmaceutical drugs and therapeutic strategies .

properties

IUPAC Name |

4-amino-2-(4-chloroanilino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)13-10-14-8(12)5-9(16)15-10/h1-5H,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDPAAILTLUQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CC(=O)N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

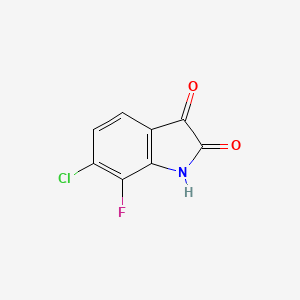

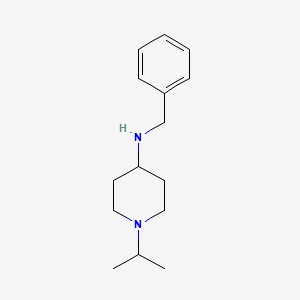

![[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1489575.png)

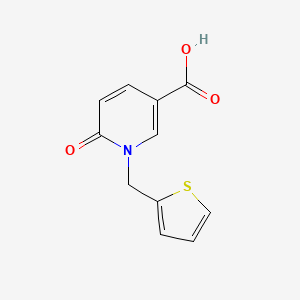

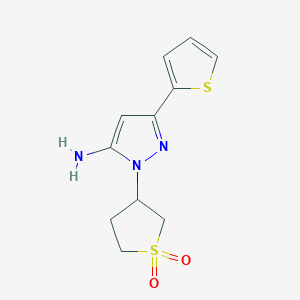

![2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489587.png)

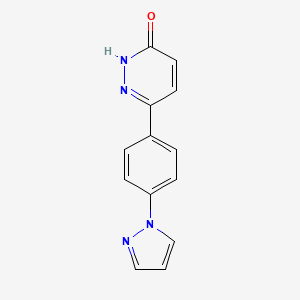

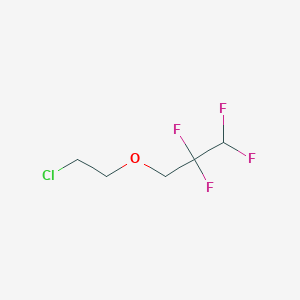

![3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1489588.png)

![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)